N,N-Dimethylpyridine-3-sulfonamide N,N-Dimethylpyridine-3-sulfonamide
Brand Name: Vulcanchem
CAS No.: 4810-41-7
VCID: VC2359529
InChI: InChI=1S/C7H10N2O2S/c1-9(2)12(10,11)7-4-3-5-8-6-7/h3-6H,1-2H3
SMILES: CN(C)S(=O)(=O)C1=CN=CC=C1
Molecular Formula: C7H10N2O2S
Molecular Weight: 186.23 g/mol

N,N-Dimethylpyridine-3-sulfonamide

CAS No.: 4810-41-7

Cat. No.: VC2359529

Molecular Formula: C7H10N2O2S

Molecular Weight: 186.23 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethylpyridine-3-sulfonamide - 4810-41-7

Specification

CAS No. 4810-41-7
Molecular Formula C7H10N2O2S
Molecular Weight 186.23 g/mol
IUPAC Name N,N-dimethylpyridine-3-sulfonamide
Standard InChI InChI=1S/C7H10N2O2S/c1-9(2)12(10,11)7-4-3-5-8-6-7/h3-6H,1-2H3
Standard InChI Key HGZULNNLLFYOFI-UHFFFAOYSA-N
SMILES CN(C)S(=O)(=O)C1=CN=CC=C1
Canonical SMILES CN(C)S(=O)(=O)C1=CN=CC=C1

Introduction

Chemical Identity and Properties

Basic Information

N,N-Dimethylpyridine-3-sulfonamide is a small molecule compound belonging to the sulfonamide class. It serves as an important building block in organic synthesis and pharmaceutical research .

Table 1: Chemical Identity of N,N-Dimethylpyridine-3-sulfonamide

ParameterValue
CAS Number4810-41-7
IUPAC NameN,N-dimethylpyridine-3-sulfonamide
Molecular FormulaC7H10N2O2S
Molecular Weight186.23 g/mol
MDL NumberMFCD07368248
PubChem CID12711515

Physical and Chemical Properties

The compound exists as a solid at room temperature and possesses moderate water solubility due to its polar functional groups. Its structure incorporates a pyridine ring with a sulfonamide moiety at position 3, where the nitrogen atom of the sulfonamide is dimethylated .

Table 2: Physical and Chemical Properties of N,N-Dimethylpyridine-3-sulfonamide

PropertyValue
Physical StateSolid
Purity (commercial)≥97%
XLogP30
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2
Topological Polar Surface Area58.7 Ų
Complexity230

Structural Characteristics

The compound features a pyridine ring with a dimethylsulfonamide substituent at the 3-position. The sulfonamide group consists of a sulfur atom double-bonded to two oxygen atoms and connected to a nitrogen atom, which itself is bonded to two methyl groups. This structure results in a molecule with specific chemical reactivity patterns and potential for interactions with biological targets .

Structural Identification and Spectroscopic Data

Structural Identifiers

Various standardized identifiers are used to uniquely identify N,N-Dimethylpyridine-3-sulfonamide in chemical databases and literature .

Table 3: Structural Identifiers for N,N-Dimethylpyridine-3-sulfonamide

Identifier TypeValue
InChIInChI=1S/C7H10N2O2S/c1-9(2)12(10,11)7-4-3-5-8-6-7/h3-6H,1-2H3
InChIKeyHGZULNNLLFYOFI-UHFFFAOYSA-N
SMILESCN(C)S(=O)(=O)C1=CN=CC=C1
Canonical SMILESCN(C)S(=O)(=O)C1=CN=CC=C1

Spectroscopic Characterization

Spectroscopic methods play a crucial role in the identification and characterization of N,N-Dimethylpyridine-3-sulfonamide. While specific spectral data is limited in the available search results, standard characterization would typically include NMR spectroscopy, mass spectrometry, and infrared spectroscopy .

Synthesis and Chemical Reactivity

Chemical Reactivity

The reactivity of N,N-Dimethylpyridine-3-sulfonamide is influenced by both the pyridine ring and the sulfonamide group. The pyridine nitrogen provides a site for protonation or coordination with metals, while the sulfonamide group can participate in hydrogen bonding interactions. Research has shown that related pyridine-sulfonamide compounds can engage in nucleophilic aromatic substitution reactions, as indicated by studies on regioselectivity in substituted pyridines .

Related Compounds and Derivatives

Structural Analogs

Several structural analogs of N,N-Dimethylpyridine-3-sulfonamide exist, including compounds with various substituents on the pyridine ring or modifications to the sulfonamide group. These derivatives often demonstrate distinct chemical and biological properties .

Table 4: Selected Structural Analogs of N,N-Dimethylpyridine-3-sulfonamide

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
6-Amino-N,N-dimethylpyridine-3-sulfonamide627836-23-1C7H11N3O2S201.25
6-Bromo-N,N-dimethylpyridine-3-sulfonamide1216077-29-0C7H9BrN2O2S265.13
6-Mercapto-N,N-dimethylpyridine-3-sulfonamide852388-77-3C7H10N2O2S2218.30
N,6-Dimethylpyridine-3-sulfonamide37581-11-6C7H10N2O2S186.23
N,N-Dimethylpiperidine-3-sulfonamide1016812-70-6C7H16N2O2S192.28

Comparative Analysis of Derivatives

Different substituents on the pyridine ring can significantly influence the properties and potential applications of these compounds. For example, the addition of an amino group at position 6 (as in 6-amino-N,N-dimethylpyridine-3-sulfonamide) alters the electronic properties and hydrogen bonding capabilities of the molecule, potentially affecting its biological activity and chemical reactivity .

The presence of a halogen substituent, such as bromine in 6-bromo-N,N-dimethylpyridine-3-sulfonamide, provides a reactive site for further functionalization through various coupling reactions, making this derivative particularly valuable in synthetic chemistry .

Applications in Research and Development

Role as a Chemical Building Block

N,N-Dimethylpyridine-3-sulfonamide serves as an important building block in the synthesis of more complex molecules with potential pharmaceutical applications. Its structure allows for various modifications and functionalizations, making it valuable in medicinal chemistry and drug discovery .

Research Context

In chemical design strategies, compounds like N,N-Dimethylpyridine-3-sulfonamide have been studied to understand the effects of substituents on reaction outcomes. For example, research has examined how the 3-substituent on pyridine rings affects regioselectivity in nucleophilic aromatic substitution reactions . Such studies contribute to the broader understanding of chemical reactivity and help in designing more efficient synthetic routes.

Future Research Directions

Expanding the Application Scope

Given the versatility of pyridine-sulfonamide structures, there remains significant potential for expanding the application scope of N,N-Dimethylpyridine-3-sulfonamide. This includes its use in materials science, as ligands in coordination chemistry, and in the development of novel organic electronic materials.

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